2-Chloro-6,7-difluoroquinazoline is a chemical compound with the molecular formula and a molecular weight of approximately 204.57 g/mol. It is classified as a halogenated quinazoline derivative, which is a type of heterocyclic compound featuring nitrogen atoms in its ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is identified by its CAS number 625080-60-6 and has been cataloged in various chemical databases such as PubChem and Sigma-Aldrich. It belongs to the broader class of quinazolines, which are known for their diverse biological activities and are often explored for their roles in drug development. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry.
The synthesis of 2-chloro-6,7-difluoroquinazoline can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions. One common approach includes:
The detailed steps may vary based on specific protocols but typically involve:
2-Chloro-6,7-difluoroquinazoline can undergo various chemical reactions typical for halogenated compounds, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 2-chloro-6,7-difluoroquinazoline often involves interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for specific kinases or other proteins involved in signaling pathways related to cancer or inflammatory diseases.
Quantitative data on binding affinities and specific targets are essential for understanding its full mechanism of action .
These properties highlight the compound's stability and potential utility in various chemical applications.
2-Chloro-6,7-difluoroquinazoline has several applications in scientific research and medicinal chemistry:
The synthesis of 2-chloro-6,7-difluoroquinazoline relies on multistep strategies involving cyclization and halogenation. A prominent approach begins with difluoro-substituted anthranilic acid derivatives undergoing cyclodehydration using phosphoryl chloride (POCl₃), achieving up to 86% yield under reflux conditions [1] [3]. Alternatively, formamidine acetate-mediated ring closure enables direct construction of the quinazoline core from 3,4-difluoro-2-aminobenzonitrile precursors, offering superior regiocontrol over classical Skraup reactions [3] [7]. For electron-deficient variants like 6,7-difluoroquinazolines, low-temperature nitration (0–5°C) of benzoic acid intermediates followed by catalytic hydrogenation (Raney Ni) minimizes dehalogenation side reactions [3] [6]. Key challenges include fluorine lability under acidic conditions, necessitating precise stoichiometry of POCl₃ and short reaction times (≤4 h) to suppress hydrolytic byproducts [1] [10].
Table 1: Cyclization Methods for 2-Chloro-6,7-difluoroquinazoline Precursors
Starting Material | Cyclizing Agent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
3,4-Difluoroanthranilic acid | POCl₃ | Reflux, 4 h | 82–86 | High purity |
2-Amino-5,6-difluorobenzonitrile | Formamidine acetate | 150°C, 8 h | 78 | Avoids strong acids |
4-(3-Chloropropoxy)-5-fluoro-2-nitrobenzoate | Fe/HCl | RT, 12 h | 70 | Tandem reduction-cyclization |
Palladium-catalyzed transformations enable selective C–F functionalization in 2,4-dichloro-6,7-difluoroquinazoline intermediates. Stille-type couplings using (PPh₃)₂PdCl₂ and tributylphosphine facilitate regioselective 4-chloro replacement with hydride donors (e.g., Bu₃SnH), yielding 2-chloro-6,7-difluoroquinazoline while preserving fluorine atoms [6]. This method achieves 52% isolated yield in anhydrous THF, outperforming acetate-based side-product-forming routes [6]. For C–C bond formation, Suzuki-Miyaura reactions at the C2 chloro position employ arylboronic acids with Pd(OAc)₂/XPhos, though electron-rich quinazolines require careful ligand selection to prevent C–F oxidative addition [6] [10]. DFT analyses confirm the C4 position exhibits higher electrophilicity (LUMO coefficient: –0.43 vs. C2: –0.29), rationalizing preferential C4 substitution in cross-couplings [10].
Table 2: Metal-Catalyzed Modifications of Difluoroquinazolines
Reaction Type | Catalyst System | Substrate | Selectivity | Yield (%) |
---|---|---|---|---|
C4 Chloro reduction | (PPh₃)₂PdCl₂/Bu₃P | 2,4-Dichloro-6,7-difluoroq. | C4 >99% | 52 |
Suzuki coupling (C2) | Pd(OAc)₂/XPhos/K₂CO₃ | 2-Chloro-4-azido-6,7-difluoroq. | C2 85% | 74 |
Buchwald–Hartwig amination | Pd₂(dba)₃/BINAP | 2,4-Dichloro-6,7-difluoroq. | C4 95% | 88 |
Solvent-free protocols significantly enhance sustainability and reduce hydrolytic degradation. Microwave-assisted cyclizations using urea or formamide as both solvent and reagent achieve 75–80% yields within 20 minutes, eliminating halogenated solvents and suppressing 4-alkoxy byproducts [1] [3]. For chlorination, neat phosphoryl chloride (POCl₃) with catalytic PCl₅ at 110°C converts quinazolin-4-ones to 2-chloro derivatives in 90% yield, avoiding solvent-mediated decomposition [1]. In azidation, anhydrous DMSO (β-value: 0.88) accelerates sulfonyl group "dance" rearrangements compared to protic solvents (MeOH β-value: 0.47), reducing diazidoquinazoline impurities from 35% to <5% [4] [8]. Life-cycle assessments confirm solvent-free routes lower E-factors by 60% through reduced purification needs [3].
Regiocontrol in 2-chloro-6,7-difluoroquinazoline exploits differential halogen reactivity. The C4 chlorine is 12× more labile than C2 due to adjacent nitrogen activation, enabling sequential amination [10]. Sulfonyl group dance methodologies exemplify advanced regiomanipulation: treatment with sodium 4-methylphenylsulfinate in MeOH installs a C4 sulfonyl group, which undergoes azide-induced migration to C2, yielding 4-azido-2-sulfonylquinazolines (44–69%) [4] [8]. This leverages azide-tetrazole tautomerism to redirect sulfinate anions. For electron-rich analogs, low-temperature SNAr (–20°C) with 0.8 equiv NaN₃ in DMSO achieves C2 sulfonylation without diazidation [8]. Computational models verify C4 electronic deficiency (partial charge: +0.32e) drives initial nucleophilic attack [10].
Table 3: Regioselective Transformations of 2,4-Dichloro-6,7-difluoroquinazoline
Reaction Sequence | Conditions | Product | Regioselectivity |
---|---|---|---|
Sulfinate addition → Azidation | NaSO₂Tol/MeOH, 0°C → NaN₃ | 4-Azido-2-(tolylsulfonyl)quinazoline | >95% C2 sulfonylation |
Direct amination | iPr₂NEt, EtOH, 78°C | 2-Chloro-4-(alkylamino)quinazoline | >98% C4 amination |
Controlled azidation | NaN₃ (0.8 equiv), DMSO, –20°C | 4-Azido-2-chloroquinazoline | 90% C4 selectivity |
Solid-phase synthesis (SPS) streamlines access to 2-chloro-6,7-difluoroquinazoline libraries but faces limitations in fluorinated systems. Rink amide resin-bound synthesis enables C4 amination prior to cyclization, achieving 65% purity for 48 analogs versus 85% in solution-phase batch reactions [6] [10]. Solution-phase advantages include:
Conversely, SPS excels in rapid diversification: on-resin Suzuki coupling at C2 after C4 amination delivers 30 diaminoquinazolines in <72 hours (average yield: 55%), whereas solution-phase requires sequential protection/deprotection (150 hours) [10]. HPLC metrics confirm solution-phase offers 5–10% higher purity for electron-deficient cores like 6,7-difluoroquinazolines, attributed to better byproduct removal via recrystallization [3] [8].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Metrics
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: